molecular formula C30H27N3O3S2 B409234 Ethyl 2-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 332161-68-9

Ethyl 2-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B409234
CAS No.: 332161-68-9
M. Wt: 541.7g/mol
InChI Key: HHKAYBBTLADLFR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, followed by further functionalization to introduce the thiophene and pyridine moieties . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Properties

CAS No.

332161-68-9

Molecular Formula

C30H27N3O3S2

Molecular Weight

541.7g/mol

IUPAC Name

ethyl 2-[[2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C30H27N3O3S2/c1-5-36-30(35)27-19(3)20(4)38-29(27)33-26(34)17-37-28-24(16-31)23(21-13-11-18(2)12-14-21)15-25(32-28)22-9-7-6-8-10-22/h6-15H,5,17H2,1-4H3,(H,33,34)

InChI Key

HHKAYBBTLADLFR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N

Origin of Product

United States

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